molecular formula C7H9NO4S B14310967 2,4-Dihydroxy-N-methylbenzene-1-sulfonamide CAS No. 116039-48-6

2,4-Dihydroxy-N-methylbenzene-1-sulfonamide

Cat. No.: B14310967
CAS No.: 116039-48-6
M. Wt: 203.22 g/mol
InChI Key: ZQNLMPBQYZTAGC-UHFFFAOYSA-N
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Description

2,4-Dihydroxy-N-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonamide group attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dihydroxy-N-methylbenzene-1-sulfonamide typically involves the sulfonation of 2,4-dihydroxy-N-methylbenzene. The reaction is carried out by treating the aromatic compound with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually performed at low temperatures to prevent over-sulfonation and to ensure the selective formation of the desired sulfonamide product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxy-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2,4-Dihydroxy-N-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dihydroxy-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound’s ability to interact with multiple targets makes it a versatile agent in various applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-N-methylbenzene-1-sulfonamide
  • 2-Methylbenzene-1-sulfonamide
  • 1,2-Dihydroxy-4-methylbenzene

Uniqueness

Compared to similar compounds, 2,4-Dihydroxy-N-methylbenzene-1-sulfonamide is unique due to the presence of two hydroxyl groups on the aromatic ring. This structural feature enhances its reactivity and allows for a broader range of chemical modifications. Additionally, the compound’s specific arrangement of functional groups contributes to its distinct biological and chemical properties .

Properties

CAS No.

116039-48-6

Molecular Formula

C7H9NO4S

Molecular Weight

203.22 g/mol

IUPAC Name

2,4-dihydroxy-N-methylbenzenesulfonamide

InChI

InChI=1S/C7H9NO4S/c1-8-13(11,12)7-3-2-5(9)4-6(7)10/h2-4,8-10H,1H3

InChI Key

ZQNLMPBQYZTAGC-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=C(C=C(C=C1)O)O

Origin of Product

United States

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